molecular formula C66H126O16 B12045738 Sorbitan sesquioleate, nonionic surfactant CAS No. 1217459-57-8

Sorbitan sesquioleate, nonionic surfactant

Cat. No.: B12045738
CAS No.: 1217459-57-8
M. Wt: 1175.7 g/mol
InChI Key: SPFRYHCSFBFNTR-RKGWDQTMSA-N
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Description

Sorbitan sesquioleate is a nonionic surfactant derived from the esterification of sorbitol and oleic acid. It is commonly used as an emulsifier in various cosmetic and pharmaceutical formulations. This compound is known for its ability to stabilize water-in-oil emulsions, making it a valuable ingredient in topical corticosteroids, antibiotics, antifungals, moisturizing creams, and lotions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan sesquioleate is synthesized through the esterification of sorbitol with oleic acid. The reaction typically involves heating sorbitol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of sorbitan sesquioleate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity sorbitan sesquioleate .

Chemical Reactions Analysis

Types of Reactions: Sorbitan sesquioleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Esterification: Sorbitol and oleic acid in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.

    Hydrolysis: Acidic or basic conditions to break the ester bonds.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride

Major Products:

Mechanism of Action

Sorbitan sesquioleate exerts its effects by reducing the surface tension between oil and water phases, thereby stabilizing emulsions. It interacts with both hydrophilic and lipophilic molecules, allowing for the formation of stable water-in-oil emulsions. This mechanism is crucial for its role in topical formulations, where it helps in the even distribution of active ingredients on the skin .

Comparison with Similar Compounds

Comparison: Sorbitan sesquioleate is unique in its ability to form stable water-in-oil emulsions, whereas other sorbitan esters like sorbitan monopalmitate and sorbitan monostearate are more commonly used for oil-in-water emulsions. Sorbitan trioleate and sorbitan tristearate have similar emulsifying properties but differ in their fatty acid composition, which affects their specific applications and stability .

Properties

CAS No.

1217459-57-8

Molecular Formula

C66H126O16

Molecular Weight

1175.7 g/mol

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/3C18H34O2.2C6H12O5/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(8)6-5(10)4(9)2-11-6/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-10H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1

InChI Key

SPFRYHCSFBFNTR-RKGWDQTMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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